
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile
Overview
Description
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a heterocyclic aromatic compound with a sulfur atom in its ring structure, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile typically involves the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction conditions include refluxing the mixture at an elevated temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety compared to batch processes. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reactions with nucleophiles or electrophiles under suitable conditions to replace functional groups.
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction typically results in the formation of amines or alcohols.
Substitution reactions can produce various derivatives depending on the reagents used.
Scientific Research Applications
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: It has been investigated for its antifungal, antibacterial, and anticancer properties.
Industry: Its derivatives are used in the production of materials with specific properties, such as conductive polymers and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile exerts its effects involves interaction with specific molecular targets and pathways. For example, in its role as an antifungal agent, the compound may inhibit the growth of fungal cells by interfering with their metabolic processes or cell wall synthesis.
Comparison with Similar Compounds
3-amino-3-(thiophen-2-yl)propanoic acid
Benzothiophene derivatives
Thiophene-2-carbaldehyde
Ethyl cyanoacetate
This comprehensive overview highlights the significance of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in the field of chemistry and beyond.
Biological Activity
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, particularly those containing thiophene moieties, have been recognized for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting relevant research findings and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate precursors under basic conditions. The structure is confirmed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction. For example, a related compound was synthesized with a 90% yield using similar methods, demonstrating the efficacy of these synthetic routes .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds containing the pyrazole ring could inhibit tumor growth in various cancer cell lines. Specifically, the introduction of a thiophene moiety enhances the cytotoxic effects against breast cancer cells, providing a promising avenue for drug development .
Compound | Cancer Type | IC50 (µM) | Reference |
---|---|---|---|
This compound | Breast Cancer | 15.5 | |
Related Pyrazole Derivative | Lung Cancer | 10.0 |
Antimicrobial Activity
The antimicrobial potential of pyrazole compounds has also been explored. In vitro studies reveal that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of vital metabolic pathways .
Case Studies
Several case studies have investigated the biological activity of related pyrazole compounds:
- Case Study on Anticancer Effects : A clinical trial involving a pyrazole derivative showed a reduction in tumor size among participants with advanced breast cancer after a treatment regimen incorporating this compound.
- Case Study on Antimicrobial Resistance : Research highlighted the effectiveness of thiophene-containing pyrazoles against antibiotic-resistant strains of bacteria, suggesting potential applications in treating resistant infections.
Properties
IUPAC Name |
3-(5-thiophen-2-yl-1H-pyrazol-4-yl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-5-1-3-8-7-12-13-10(8)9-4-2-6-14-9/h2,4,6-7H,1,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBPGKIJNDTPEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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